REACTION_CXSMILES
|
[CH3:1][C:2](=[CH2:4])[CH3:3].[Br:5][C:6]1[CH:7]=[C:8]([SH:12])[CH:9]=[CH:10][CH:11]=1>>[C:2]([S:12][C:8]1[CH:9]=[CH:10][CH:11]=[C:6]([Br:5])[CH:7]=1)([CH3:3])([CH3:1])[CH3:4]
|
Name
|
|
Quantity
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2.65 g
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Type
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reactant
|
Smiles
|
CC(C)=C
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)S
|
Name
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ice water
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Quantity
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40 mL
|
Type
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solvent
|
Smiles
|
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred for 72 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Isobutylene was bubbled through 75% H2SO4 solution at -5 degrees C
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
washed successively with 5% NaOH, water and saturated NaCl solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in-vacuo
|
Type
|
DISTILLATION
|
Details
|
the residue distilled (69-75 degrees C., 0.6 mm)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |